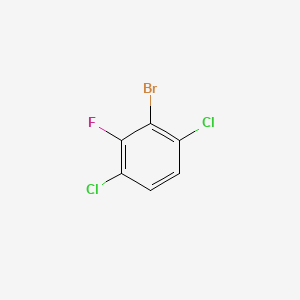

2-Bromo-1,4-dichloro-3-fluorobenzene

Description

2-Bromo-1,4-dichloro-3-fluorobenzene is a trihalogenated benzene derivative with bromine (Br), chlorine (Cl), and fluorine (F) substituents at positions 2, 1/4, and 3, respectively.

Trihalobenzenes are critical intermediates in pharmaceuticals, agrochemicals, and materials science. The electron-withdrawing nature of halogens (Br, Cl, F) deactivates the aromatic ring, directing further substitution reactions to specific positions. For instance, fluorine’s high electronegativity enhances polarization effects, while bromine’s larger atomic size contributes to steric hindrance .

Properties

IUPAC Name |

2-bromo-1,4-dichloro-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2F/c7-5-3(8)1-2-4(9)6(5)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIMUZZZXQHIAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742961 | |

| Record name | 2-Bromo-1,4-dichloro-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373233-32-9 | |

| Record name | 2-Bromo-1,4-dichloro-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Bromo-1,4-dichloro-3-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 1,4-dichloro-3-fluorobenzene using bromine or a bromine source in the presence of a catalyst . The reaction conditions often involve maintaining a controlled temperature and using solvents like acetic acid or carbon tetrachloride to facilitate the reaction.

Industrial production methods may involve multi-step synthesis starting from readily available precursors. For example, the process might begin with the chlorination and fluorination of benzene, followed by bromination to introduce the bromine atom at the desired position .

Chemical Reactions Analysis

2-Bromo-1,4-dichloro-3-fluorobenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where other electrophiles replace one of the halogen atoms.

Nucleophilic Substitution: The halogen atoms can be substituted by nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.

Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common reagents for these reactions include bromine, chlorine, fluorine, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .

Scientific Research Applications

2-Bromo-1,4-dichloro-3-fluorobenzene is widely used in scientific research due to its versatility. Some of its applications include:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Pharmaceutical Development: It is employed in the synthesis of potential drug candidates and active pharmaceutical ingredients.

Chemical Research: Researchers use this compound to study reaction mechanisms and develop new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-Bromo-1,4-dichloro-3-fluorobenzene in chemical reactions involves the interaction of its halogen atoms with various reagents. . The presence of multiple halogens can influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares 2-bromo-1,4-dichloro-3-fluorobenzene with key analogs:

Key Observations :

- Solubility Trends : Halogen type and position significantly impact water solubility. highlights a solubility cut-off (0.10–0.46 mmol/L) for receptor activity in dimethylbenzenes, but trihalogenated compounds like 2-bromo-1,4-dichloro-3-fluorobenzene likely exhibit even lower solubility due to increased hydrophobicity .

Research Implications and Limitations

- Data Gaps : Direct experimental data on the target compound’s solubility, melting/boiling points, and biological activity are absent in the provided evidence. Comparisons rely on structural analogs and substituent effect trends.

- Contradictions : focuses on dimethylbenzenes, whereas halogenated analogs may follow divergent solubility-activity relationships.

Biological Activity

2-Bromo-1,4-dichloro-3-fluorobenzene (CAS No. 70699848) is a halogenated aromatic compound that has garnered attention due to its potential biological activities and implications in various fields, including pharmacology and environmental science. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The chemical structure of 2-Bromo-1,4-dichloro-3-fluorobenzene is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 243.89 g/mol. The compound's physical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₂BrCl₂F |

| Molecular Weight | 243.89 g/mol |

| Boiling Point | Not specified |

| Log P (octanol-water) | 3.9 (moderately lipophilic) |

| Solubility | Low |

1. Enzyme Inhibition

Research indicates that 2-Bromo-1,4-dichloro-3-fluorobenzene exhibits inhibitory effects on several cytochrome P450 enzymes, which are crucial for drug metabolism. Specifically, it has been identified as an inhibitor of:

- CYP1A2 : This enzyme is involved in the metabolism of various drugs and environmental chemicals.

- CYP2C9 : Plays a significant role in the metabolism of nonsteroidal anti-inflammatory drugs (NSAIDs).

The inhibition of these enzymes suggests potential interactions with therapeutic agents and highlights the need for caution in co-administration scenarios .

2. Toxicological Studies

Toxicological assessments have shown that exposure to halogenated compounds like 2-Bromo-1,4-dichloro-3-fluorobenzene can lead to adverse effects on human health and the environment. In vitro studies have demonstrated cytotoxicity in human cell lines, indicating that this compound may pose risks related to cell viability and proliferation .

Case Study 1: Environmental Impact

In an environmental context, studies have shown that halogenated compounds can accumulate in aquatic ecosystems, leading to bioaccumulation in fish and other organisms. A study conducted on the effects of various halogenated compounds revealed that 2-Bromo-1,4-dichloro-3-fluorobenzene could disrupt endocrine functions in aquatic species, raising concerns about its environmental persistence and toxicity .

Case Study 2: Pharmacological Implications

A pharmacological study investigated the effects of 2-Bromo-1,4-dichloro-3-fluorobenzene on human liver microsomes. The results indicated that this compound significantly inhibited CYP enzymes involved in drug metabolism, suggesting potential implications for drug interactions and therapeutic efficacy .

Q & A

Q. What are the recommended methods for synthesizing 2-Bromo-1,4-dichloro-3-fluorobenzene with high regioselectivity?

- Methodological Answer : Direct halogenation or stepwise substitution strategies are common. For example, bromination of a pre-chlorinated/fluorinated benzene derivative under controlled conditions (e.g., using Br₂/FeBr₃) can achieve regioselectivity. Monitor reaction progress via GC-MS to confirm intermediate formation and minimize side products like 5-Bromo-1,3-dichloro-2-fluorobenzene (a positional isomer) . Purity validation (>95%) via HPLC or GC is critical to exclude impurities such as 4-Bromo-2-chloro-6-fluorobenzoic acid, which may arise from oxidation .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Assign peaks using substituent-induced chemical shifts (e.g., fluorine’s deshielding effect).

- Mass Spectrometry (MS) : Confirm molecular ion [M]⁺ at m/z 243.88 (C₆H₂BrCl₂F).

- Elemental Analysis : Verify %C, %H, and halogen content.

- Chromatography : Use GC or HPLC with standards (e.g., >97.0% purity thresholds as per catalog data) to detect trace isomers like 2-Bromo-4-chlorophenylacetic acid .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) due to halogenated aromatic toxicity.

- Store at 0–6°C if boronic acid derivatives (e.g., 2-Bromo-6-chlorophenylboronic acid) are present to prevent decomposition .

- Follow safety protocols from SDS sheets of analogous compounds (e.g., 1,4-Dibromo-2,3-difluorobenzene), including emergency contact procedures and waste disposal guidelines .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the substituent arrangement of 2-Bromo-1,4-dichloro-3-fluorobenzene?

- Methodological Answer :

- Use SHELX software (e.g., SHELXL/SHELXS) for structure solution and refinement. Single-crystal diffraction data (collected at low temperatures) can distinguish positional isomers (e.g., bromine at C2 vs. C5). Validate thermal displacement parameters to confirm absence of disorder, a common issue in halogenated aromatics .

- Cross-reference with computational models (DFT-optimized geometries) to resolve electron density map discrepancies .

Q. What strategies mitigate conflicting reactivity data in cross-coupling reactions involving this compound?

- Methodological Answer :

- Controlled Experiments : Vary catalysts (e.g., Pd(PPh₃)₄ vs. NiCl₂) and solvents (polar vs. nonpolar) to isolate factors affecting yield.

- Isotopic Labeling : Use deuterated analogs (e.g., 1-Bromo-2,6-difluorobenzene-d₃) to track reaction pathways and identify side reactions .

- Iterative Analysis : Apply qualitative research frameworks (e.g., triangulation of NMR, MS, and kinetic data) to reconcile contradictions in reported mechanisms .

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic aromatic substitution?

- Methodological Answer :

- Hammett Analysis : Compare σ values of -Br, -Cl, and -F to predict activation/deactivation trends. Fluorine’s strong electron-withdrawing effect (-I) enhances electrophilicity at meta/para positions.

- Competition Experiments : Compete with analogs like 2-Bromo-6-fluorobenzonitrile to assess directing group dominance .

- Computational Studies : Use Gaussian or ORCA to calculate partial charges and frontier molecular orbitals, identifying reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.